Arugomycin - 88465-80-9

Arugomycin

Catalog Number: EVT-1566355
CAS Number: 88465-80-9
Molecular Formula: C80H112N2O37
Molecular Weight: 1693.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Arugomycin is a natural product found in Streptomyces and Streptomyces violaceochromogenes with data available.
Source

Arugomycin was originally extracted from Micromonospora purpurea, a soil-dwelling actinomycete. This organism is known for producing a variety of bioactive compounds, including other antibiotics. The extraction process typically involves solvent extraction followed by various chromatographic techniques to isolate the antibiotic from the fermentation broth .

Classification

Arugomycin is classified as an anthracycline, a group of drugs that are primarily used in cancer chemotherapy. Anthracyclines are characterized by their ability to intercalate DNA, disrupting replication and transcription processes in rapidly dividing cells. Arugomycin's unique structural features differentiate it from other well-known anthracyclines such as doxorubicin and daunorubicin, potentially offering different pharmacological profiles .

Synthesis Analysis

Methods

The synthesis of Arugomycin has been achieved through various methods, primarily focusing on glycosylation techniques. A notable approach involves reagent-controlled α-selective dehydrative glycosylation, which allows for the formation of α-linkages with high selectivity. This method utilizes cyclopropenium activation to facilitate the synthesis of complex oligosaccharides that are components of Arugomycin .

Technical Details

The total synthesis of Arugomycin involves multiple steps, including the preparation of monosaccharide building blocks and their subsequent coupling. The synthesis pathway has been optimized to enhance yields and minimize byproducts. For instance, a convergent [2 + 2] coupling strategy has been employed to construct the tetrasaccharide fragment of Arugomycin, which is critical for its biological activity .

Molecular Structure Analysis

Structure

Arugomycin features a complex molecular structure typical of anthracyclines, characterized by a tetracyclic ring system fused with sugar moieties. The specific arrangement of hydroxyl groups and glycosidic linkages contributes to its biological activity.

Data

The molecular formula for Arugomycin is C₁₄H₁₉N₃O₁₃S, and it has a molecular weight of approximately 365.37 g/mol. Detailed structural analysis reveals the presence of a chromophore that is essential for its antibiotic action .

Chemical Reactions Analysis

Reactions

Arugomycin undergoes various chemical reactions typical for anthracycline antibiotics, including oxidation and reduction processes that can alter its biological activity. The compound can also participate in glycosylation reactions, which are crucial for forming its complex sugar structures.

Technical Details

The reactions involving Arugomycin often require specific conditions to achieve desired selectivity and yields. For instance, optimizing temperature and reagent concentrations can significantly impact the efficiency of glycosylation reactions .

Mechanism of Action

Process

The mechanism by which Arugomycin exerts its antibacterial effects involves intercalation into bacterial DNA, disrupting replication and transcription processes. This action leads to cell cycle arrest and ultimately cell death.

Data

Studies have shown that Arugomycin displays potent activity against Gram-positive bacteria, with minimum inhibitory concentrations indicating effectiveness comparable to established antibiotics . Its unique structure may contribute to a different interaction profile with bacterial enzymes compared to other anthracyclines.

Physical and Chemical Properties Analysis

Physical Properties

Arugomycin is typically presented as a crystalline solid with a characteristic color due to its chromophoric structure. It is soluble in polar solvents such as water and methanol but exhibits limited solubility in non-polar solvents.

Chemical Properties

The compound demonstrates stability under acidic conditions but can degrade under alkaline environments or prolonged exposure to light. Its reactivity profile includes susceptibility to oxidation and potential interactions with nucleophiles due to its electrophilic sites .

Applications

Scientific Uses

Arugomycin's primary application lies in its potential as an antibiotic agent against resistant bacterial strains. Research continues into its use in combination therapies for enhanced efficacy against infections that are difficult to treat with conventional antibiotics. Additionally, studies are exploring its role in cancer therapy due to its structural similarities with other anthracycline drugs .

Microbial Origin and Biosynthetic Production of Arugomycin

Taxonomic Identification of Arugomycin-Producing Streptomyces violaceochromogenes

Streptomyces violaceochromogenes is a Gram-positive, filamentous soil bacterium first taxonomically described by Pridham in 1970 [1] [5]. This actinomycete species is characterized by its violet-grey aerial hyphae and rectus-flexibilis spore chains, with optimal growth occurring at 28–30°C and pH 6–7 [1] [3]. The strain produces distinctive olive to beige substrate mycelia and diffusible pigments on International Streptomyces Project (ISP) media, particularly ISP6 [3] [5]. Phylogenetic analysis of the 16S rRNA gene confirms close evolutionary relationships with S. iakyrus (99% similarity), though S. violaceochromogenes is distinguished genomically by its unique capacity for arugomycin biosynthesis [3]. The species exhibits significant enzymatic activity, including high alkaline phosphatase, leucine arylamidase, and N-acetyl-glucoseamidase production, which correlate with secondary metabolic versatility [3] [6].

S. violaceochromogenes strain 1098-AV2 (deposited as NRRL B-5427) is the primary arugomycin producer, initially isolated from terrestrial soil ecosystems [1] [4]. This strain also synthesizes structurally diverse antibiotics, including cinerubins X/Y and viriplanin D, indicating a genetically encoded capacity for complex polyketide assembly [1] [5]. Biosynthetic gene cluster analyses suggest evolutionary linkages to anthracycline pathways, particularly through shared polyketide synthase (PKS) modules and tailoring enzymes [8] [10].

Table 1: Taxonomic and Biochemical Profile of S. violaceochromogenes

CharacteristicDescription
Taxonomic ClassificationDomain: Bacteria; Phylum: Actinomycetota; Genus: Streptomyces
MorphologyViolet-grey aerial hyphae; Rectus-flexibilis spores; Olive-beige substrate mycelium
Optimal Growth ConditionsTemperature: 28–30°C; pH: 6–7; Salt tolerance: ≤2.5% NaCl
Enzymatic Activities (High)Alkaline phosphatase, Leucine arylamidase, N-acetyl-β-glucoseamidase
GenBank AccessionNRRL B-5427 (Type strain for arugomycin production)

Fermentation Conditions and Optimization for Arugomycin Yield

Arugomycin production employs submerged fermentation in complex media, with carbon and nitrogen sources critically influencing yield. Glucose concentrations >2% trigger carbon catabolite repression (CCR), reducing arugomycin titers by >50% through transcriptional inhibition of polyketide synthase genes [6] [9]. Slow-utilizing carbon sources like glycerol or starch alleviate CCR, enhancing titers to 120–150 mg/L [9]. Nitrogen optimization studies demonstrate that soybean meal (1.5% w/v) outperforms inorganic sources, providing amino acid precursors for polyketide backbone assembly [6].

Fermentation parameters are systematically optimized:

  • Aeration: Dissolved oxygen ≥30% saturation prevents oxygen limitation during idiophase
  • Temperature: 28°C for biomass growth; 26°C during production phase
  • Duration: 144–168 hours, aligning with late exponential growth phase [4] [6]

Strain improvement via UV mutagenesis (254 nm, 90–120s exposure) generates hyper-producing mutants with 2.3-fold yield increases [6]. Process engineering further enhances productivity:

  • Precursor Feeding: Propionate (5 mM) augments polyketide chain extension
  • Oxygen-Vector Addition: Perfluorocarbons (0.1% v/v) improve oxygen mass transfer
  • Two-Stage pH Control: Initial pH 7.0 shifted to pH 6.5 at 72 hours to stabilize antibiotic synthesis [6]

Table 2: Optimized Fermentation Parameters for Arugomycin Production

ParameterOptimal ConditionYield Impact
Carbon SourceGlycerol (3% w/v)150 mg/L (vs. 60 mg/L with glucose)
Nitrogen SourceSoybean meal (1.5% w/v)40% increase over ammonium sulfate
Temperature Shift28°C → 26°C at 48hStabilizes production phase metabolism
Dissolved Oxygen≥30% saturationPrevents anaerobic byproduct accumulation
Fermentation Time144–168 hoursCaptures peak idiophase production

Isolation and Purification Techniques

Arugomycin recovery employs a multi-step process leveraging its amphiphilic properties. Fermentation broth is acidified to pH 2.5–3.0 with phosphoric acid, followed by solvent extraction using ethyl acetate (1:1 v/v). This primary extraction captures >85% of crude arugomycin, concentrating it from the aqueous phase [4] [10].

Further purification integrates chromatographic methods:

  • Silicic Acid Chromatography: Silica gel 60 (200–300 mesh) packed columns separate pigments and apolar contaminants. Elution with chloroform:methanol gradients (95:5 → 70:30 v/v) isolates arugomycin-enriched fractions (Rf = 0.42 in chloroform:methanol 85:15) [4].
  • Sephadex LH-20 Size Exclusion: Fractions from silicic acid chromatography undergo gel filtration in methanol. Arugomycin elutes at 1.2–1.5 column volumes due to its molecular mass (1,693.7 Da), separating it from lower-mass impurities (<800 Da) [4] [10].
  • Final Crystallization: Methanol eluates are concentrated under vacuum and crystallized at 4°C, yielding >95% pure arugomycin as reddish-brown crystals [4].

The chromophore arugorol (4′-epi-nogalarol) is released via mild acid hydrolysis (0.1N HCl, 50°C), confirming the anthracycline scaffold’s structural relationship to nogalamycin derivatives [4] [10]. Purity is validated by HPLC (C18 column; acetonitrile:water 65:35; retention time = 12.7 min) and mass spectrometry ([M+H]+ m/z 1694.7) [2] [4].

Table 3: Purification Workflow and Yield of Arugomycin

Purification StepConditionsRecovery (%)Purity (%)
Acidification & ExtractionpH 2.5; Ethyl acetate (1:1 v/v)85–9015–20
Silicic Acid ChromatographyChloroform:methanol gradient (95:5 → 70:30)75–8060–65
Sephadex LH-20 FiltrationMethanol elution; 1.2–1.5 CV90–9585–90
CrystallizationMethanol/water (8:2); 4°C80–85>95

Table 4: Key Chemical Identifiers of Arugomycin

PropertyValue
CAS Registry Number88465-80-9
Molecular FormulaC₈₀H₁₁₂N₂O₃₇
Molecular Weight1693.7 g/mol
ChromophoreArugorol (4'-epi-nogalarol)
Sugar MoietiesDiginosyl-decilonitrosyl-2-deoxyfucose; (4-O-fumaryl-diginosyl)-diginosyl-2-deoxyfucosyl-diginose

Properties

CAS Number

88465-80-9

Product Name

Arugomycin

IUPAC Name

(E)-4-[6-[6-[6-[6-[[23-(dimethylamino)-4,8,12,22-tetrahydroxy-24-[4-hydroxy-5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-10-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobut-2-enoic acid

Molecular Formula

C80H112N2O37

Molecular Weight

1693.7 g/mol

InChI

InChI=1S/C80H112N2O37/c1-30-63(89)43(98-13)24-55(103-30)116-74-36(7)109-56(29-78(74,8)82(96)97)115-69-32(3)105-51(23-42(69)85)117-75-62(81(11)12)67(93)77-118-73-39(80(75,10)119-77)21-40(83)59-60(73)64(90)38-20-37-57(65(91)58(38)66(59)92)47(28-79(9,95)61(37)76(94)102-17)110-52-25-45(100-15)71(34(5)106-52)113-50-22-41(84)68(31(2)104-50)112-53-27-46(101-16)72(35(6)108-53)114-54-26-44(99-14)70(33(4)107-54)111-49(88)19-18-48(86)87/h18-21,30-36,41-47,50-56,61-63,67-72,74-75,77,83-85,89,91,93,95H,22-29H2,1-17H3,(H,86,87)/b19-18+

InChI Key

MWGPOKWHXRTZII-VHEBQXMUSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)[N+](=O)[O-])OC3C(OC(CC3O)OC4C(C(C5OC6=C7C(=C(C=C6C4(O5)C)O)C(=O)C8=C(C7=O)C=C9C(C(CC(C9=C8O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC(=O)C=CC(=O)O)OC)OC)O)OC)(C)O)C(=O)OC)O)N(C)C)C)C)OC)O

Synonyms

arugomycin

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)[N+](=O)[O-])OC3C(OC(CC3O)OC4C(C(C5OC6=C7C(=C(C=C6C4(O5)C)O)C(=O)C8=C(C7=O)C=C9C(C(CC(C9=C8O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC(=O)C=CC(=O)O)OC)OC)O)OC)(C)O)C(=O)OC)O)N(C)C)C)C)OC)O

Isomeric SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)[N+](=O)[O-])OC3C(OC(CC3O)OC4C(C(C5OC6=C7C(=C(C=C6C4(O5)C)O)C(=O)C8=C(C7=O)C=C9C(C(CC(C9=C8O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC(=O)/C=C/C(=O)O)OC)OC)O)OC)(C)O)C(=O)OC)O)N(C)C)C)C)OC)O

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